2-Cyano-4'-piperidinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

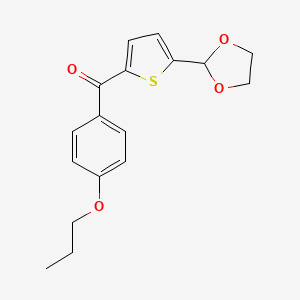

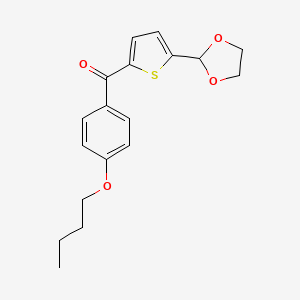

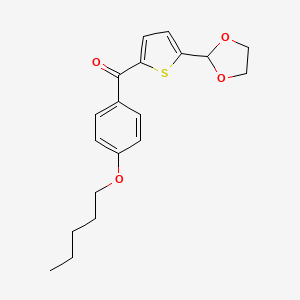

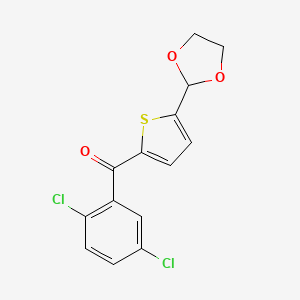

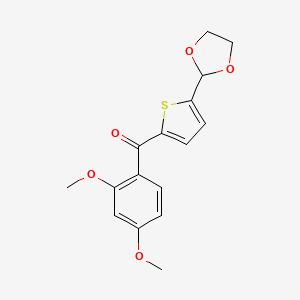

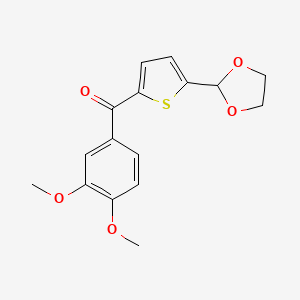

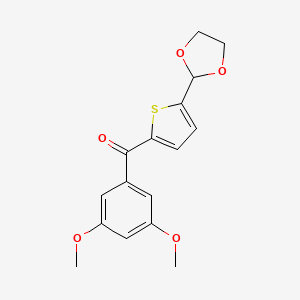

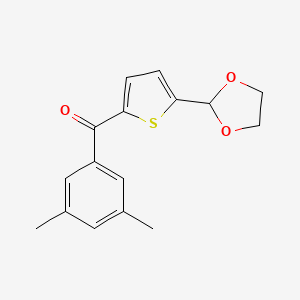

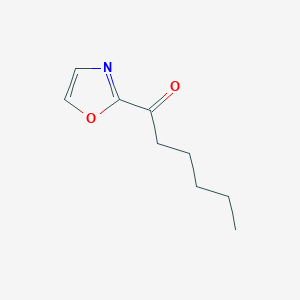

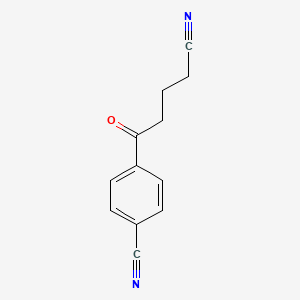

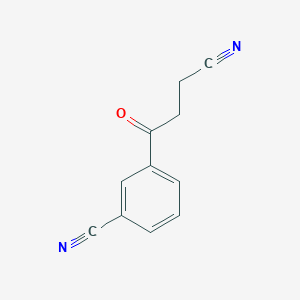

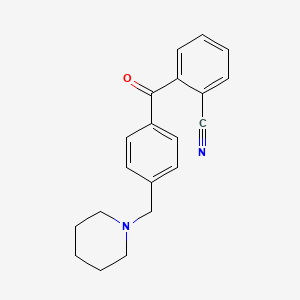

2-Cyano-4’-piperidinomethyl benzophenone is a chemical compound with the CAS Number: 898771-05-6 . It has a molecular weight of 304.39 and its IUPAC name is 2-[4-(1-piperidinylmethyl)benzoyl]benzonitrile . The compound is a light yellow solid .

Molecular Structure Analysis

The InChI code for 2-Cyano-4’-piperidinomethyl benzophenone is 1S/C20H20N2O/c21-14-18-6-2-3-7-19 (18)20 (23)17-10-8-16 (9-11-17)15-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13,15H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Cyano-4’-piperidinomethyl benzophenone is a light yellow solid . Its molecular weight is 304.39 and its linear formula is C20H20N2O .Applications De Recherche Scientifique

Photoreactions in Diverse pH Conditions : Research by Caronna, Morrocchi, & Vittimberga (1990) explored the photoreactions of 2,4-pyridinedicarbonitrile and benzophenone in different pH conditions. They found that the reaction course and product yield depend significantly on the solution's pH, showcasing the compound's versatility in photochemical applications.

Electron Transfer in Photolysis : Kluge and Brede (1998) studied the electron transfer from sterically hindered amines to the benzophenone triplet in various solvents. Their work provides valuable insights into the role of 2-Cyano-4'-piperidinomethyl benzophenone in photosensitized electron transfer processes (Kluge & Brede, 1998).

Synthesis of Novel Photosensitizers : Acosta et al. (1996) synthesized novel additives by substituting benzophenone, potentially including 2-Cyano-4'-piperidinomethyl benzophenone, for controlling the thermal and photo-oxidation of polyethylene. This research underlines the compound's potential in creating new materials with specific photo-oxidative properties (Acosta et al., 1996).

Applications in Polymer Science : The interaction of hindered piperidine compounds with stabilizers in polypropylene was investigated by Allen, Gardette, and Lemaire (1981), highlighting the compound's relevance in enhancing the photostability and light stabilizing performance of polymers (Allen, Gardette, & Lemaire, 1981).

Electrochemical Synthesis Applications : Batanero et al. (2003) demonstrated the electrochemical synthesis of 3-phenylcinnamonitrile by reducing benzophenone in acetonitrile, a process which could potentially involve 2-Cyano-4'-piperidinomethyl benzophenone. This research opens avenues for its use in novel synthetic methods (Batanero et al., 2003).

Environmental Applications : Zhou et al. (2018) investigated the use of tertiary amine-functionalized adsorption resins for removing benzophenone-4 from water. This study shows potential environmental applications of 2-Cyano-4'-piperidinomethyl benzophenone in water purification processes (Zhou et al., 2018).

Propriétés

IUPAC Name |

2-[4-(piperidin-1-ylmethyl)benzoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c21-14-18-6-2-3-7-19(18)20(23)17-10-8-16(9-11-17)15-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWZKTMRJGUSSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642678 |

Source

|

| Record name | 2-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-4'-piperidinomethyl benzophenone | |

CAS RN |

898771-05-6 |

Source

|

| Record name | 2-[4-(1-Piperidinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.